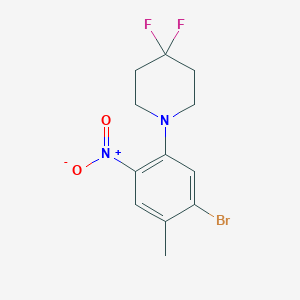
1-(5-Bromo-4-methyl-2-nitrophenyl)-4,4-difluoropiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-4-methyl-2-nitrophenyl)-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of bromine, methyl, nitro, and difluoropiperidine groups
Métodos De Preparación
The synthesis of 1-(5-Bromo-4-methyl-2-nitrophenyl)-4,4-difluoropiperidine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Nitration: Introduction of the nitro group to the aromatic ring.
Bromination: Substitution of a hydrogen atom with a bromine atom.
Piperidine Formation: Formation of the piperidine ring, often through cyclization reactions.
Fluorination: Introduction of fluorine atoms to the piperidine ring.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
1-(5-Bromo-4-methyl-2-nitrophenyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromine atom with other substituents.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Bromo-4-methyl-2-nitrophenyl)-4,4-difluoropiperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-4-methyl-2-nitrophenyl)-4,4-difluoropiperidine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(5-Bromo-4-methyl-2-nitrophenyl)-4,4-difluoropiperidine can be compared with similar compounds such as:
5-Bromo-4-methyl-2-nitroaniline: Similar structure but lacks the piperidine and fluorine groups.
1-(5-Bromo-4-methyl-2-nitrophenyl)piperazine: Contains a piperazine ring instead of a piperidine ring.
4-(5-Bromo-4-methyl-2-nitrophenyl)thiomorpholine: Contains a thiomorpholine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H13BrF2N2O2 |
|---|---|
Peso molecular |
335.14 g/mol |
Nombre IUPAC |
1-(5-bromo-4-methyl-2-nitrophenyl)-4,4-difluoropiperidine |
InChI |
InChI=1S/C12H13BrF2N2O2/c1-8-6-11(17(18)19)10(7-9(8)13)16-4-2-12(14,15)3-5-16/h6-7H,2-5H2,1H3 |
Clave InChI |
HLLUYHKDCQIGBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Br)N2CCC(CC2)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


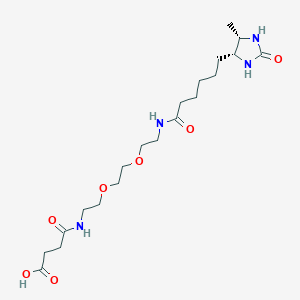
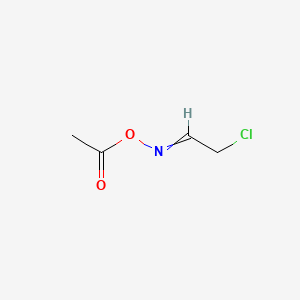
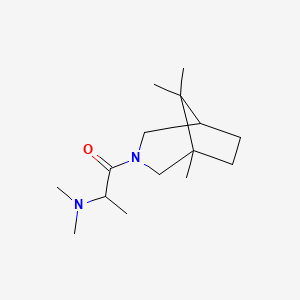
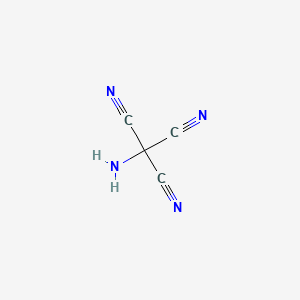
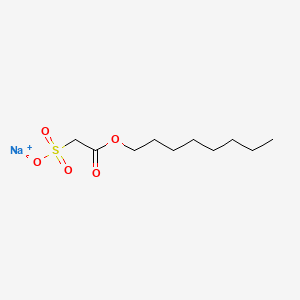
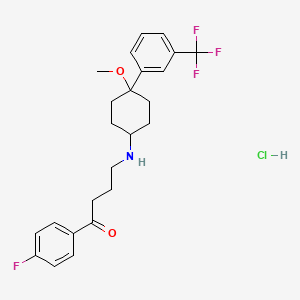
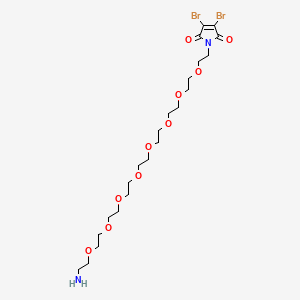
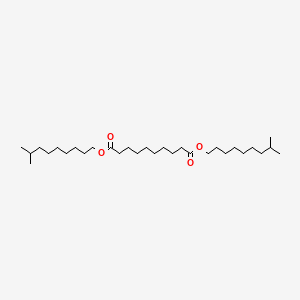
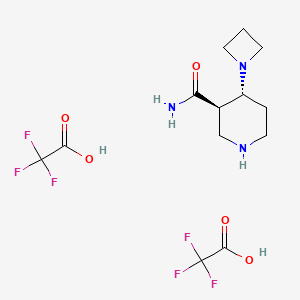
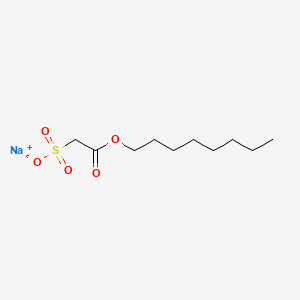
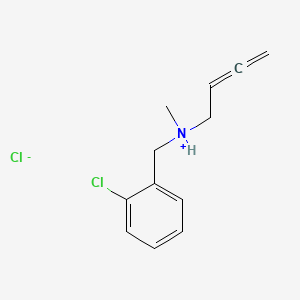
![N-tert-butyl-1-[3-[(7-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)amino]propyl]piperidine-4-carboxamide](/img/structure/B13730145.png)
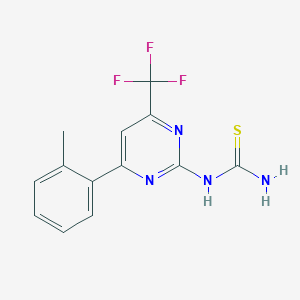
![{3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B13730153.png)
